ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
This compound is a complex organic molecule with a fused pyran ring system. Let’s break down its structure:
Ethyl group (C2H5): Attached to the pyran ring, providing the compound’s name.
Amino group (NH2): Positioned at the 6th carbon of the pyran ring.
Chloromethyl group (CH2Cl): Substituted at the 2nd carbon.
Cyano group (CN): Present at the 5th carbon.
3,4-dimethoxyphenyl group: Substituted at the 4th carbon.
Preparation Methods
Synthesis:: One synthetic route involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to yield 2-(chloromethyl)-1H-benzo[d]imidazole . Further modifications lead to the desired compound.
Industrial Production:: Industrial-scale production methods may vary, but they likely involve efficient synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution (SN2): The benzylic position is susceptible to SN2 reactions due to resonance stabilization of the benzylic carbocation by the benzene ring.
Oxidation: Alkyl benzenes can undergo oxidation reactions.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is often used for benzylic halides.
Oxidation: Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- In SN2 reactions, substitution occurs at the benzylic position.
- Oxidation may lead to functional group transformations.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for more complex molecules.
Biology: Potentially as a pharmacophore or probe.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related structures to understand its uniqueness.
Properties
Molecular Formula |
C18H19ClN2O5 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O5/c1-4-25-18(22)16-14(8-19)26-17(21)11(9-20)15(16)10-5-6-12(23-2)13(7-10)24-3/h5-7,15H,4,8,21H2,1-3H3 |
InChI Key |
UJALIOAOXTUTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CCl |
Origin of Product |
United States |
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